molecular formula C6H5NO2 B7722763 Picolinic acid CAS No. 88161-53-9

Picolinic acid

Cat. No. B7722763
CAS RN: 88161-53-9
M. Wt: 123.11 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-N
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Patent
US05480969

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
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Type
reactant
Reaction Step Six
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Type
reactant
Reaction Step Seven
[Compound]
Name
amino acids
Quantity
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reactant
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Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C@@H](C(O)=O)CC1C=NC=CC=1.C1C=C[C:16]2NC=[C:19]([CH2:22][C@@H:23]([NH2:27])[C:24]([OH:26])=[O:25])[C:17]=2C=1.N[C@@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.NCCC1N=CNC=1>>[N:27]1[CH:16]=[CH:17][CH:19]=[CH:22][C:23]=1[C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=CN=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Four
Name
Peptides
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0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=CN=C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Seven
Name
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0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
Step Eight
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05480969

Procedure details

D-PicLys was substituted by D-3Pal, D-Trp, D-PzcLys, D-2-Nal and D-NicLys. Peptides 7 and 10 with D-3-Pal and D-2-Nal, respectively, were inactive at 0.25 μg. D-Trp is neutral and D-PzcLys is less basic than D-PicLys. These amino acids might be a good choice for lowering histamine release. Analog 11 with D-NicLys showed 67% AOA/0.25 μg which confirms past results that picolinic acid is superior to nicotinic acid for acylation of lysine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N[C@@H](C(O)=O)CC1C=NC=CC=1.C1C=C[C:16]2NC=[C:19]([CH2:22][C@@H:23]([NH2:27])[C:24]([OH:26])=[O:25])[C:17]=2C=1.N[C@@H](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.NCCC1N=CNC=1>>[N:27]1[CH:16]=[CH:17][CH:19]=[CH:22][C:23]=1[C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=CN=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Four
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=CN=C1)C(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=CN2)C[C@H](C(=O)O)N
Step Eight
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.